molecular formula C8H15N3 B1179493 duokangjiasu CAS No. 127279-07-6

duokangjiasu

Cat. No.: B1179493
CAS No.: 127279-07-6
Attention: For research use only. Not for human or veterinary use.
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Description

Duokangjiasu (Polyresistin, α-Polyresistin) is an immunomodulatory polysaccharide-peptide complex derived from the α-hemolytic Streptococcus strain 33#. It is chemically classified as a 2-mannan peptide, with a structure comprising α-linked mannose residues and peptide chains . Clinically, it stabilizes immune function by mitigating immunosuppression caused by radiotherapy or chemotherapy. For example, in a study of 32 nasopharyngeal carcinoma (NPC) patients, this compound combined with radiotherapy significantly reduced the decline in blood IgM levels compared to radiotherapy alone (16 patients per group), suggesting its role in preserving immune homeostasis . Its primary mechanism involves activating macrophages and enhancing cytokine production, which promotes antitumor responses and accelerates tumor resolution .

Properties

CAS No.

127279-07-6

Molecular Formula

C8H15N3

Synonyms

duokangjiasu

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Duokangjiasu belongs to the polysaccharide-peptide immunomodulator family. Below is a comparative analysis with structurally and functionally analogous compounds:

Structural Analogues

Lentinan Source: β-1,3-glucan-peptide from Lentinus edodes mushrooms. Mechanism: Activates dendritic cells and T-lymphocytes via the Dectin-1 receptor. Clinical Use: Approved in Japan for gastric cancer; improves survival rates but requires intravenous administration, unlike this compound’s oral bioavailability .

Astragalus Polysaccharide (APS)

  • Source : Isolated from Astragalus membranaceus.
  • Mechanism : Enhances NK cell activity and IL-2 production.
  • Limitation : Less specific antitumor activity compared to this compound’s targeted immune stabilization .

Functional Analogues

Thymosin α1 Structure: Synthetic 28-amino-acid peptide. Mechanism: Boosts T-cell differentiation and antiviral responses. Drawback: High production costs and lack of polysaccharide-mediated macrophage activation .

Levamisole

  • Structure : Small-molecule imidazothiazole.
  • Mechanism : Restores depressed immune function in colorectal cancer.
  • Risk : Higher toxicity (e.g., agranulocytosis) compared to this compound’s favorable safety profile .

Table 1: Key Comparative Data

Compound Source Mechanism Administration Key Clinical Benefit Limitations
This compound Streptococcus strain Macrophage activation, IgM stability Oral/IV Immune stabilization during radiotherapy Limited global clinical trials
Lentinan Lentinus edodes Dectin-1 receptor activation IV Gastric cancer survival improvement No oral formulation
Thymosin α1 Synthetic peptide T-cell differentiation Subcutaneous Antiviral therapy High cost, no polysaccharide synergy
Levamisole Synthetic small molecule Immune function restoration Oral Colorectal cancer adjunct Risk of agranulocytosis

Research Findings

  • Efficacy : this compound’s IgM stabilization (p<0.05 vs. control) highlights its unique advantage in radiotherapy combinations, whereas Lentinan and Thymosin α1 focus on survival rates or viral clearance .
  • Production : this compound is synthesized via bacterial fermentation, ensuring scalability, while Lentinan requires mushroom extraction, complicating standardization .

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